Dithioerythritol

Übersicht

Beschreibung

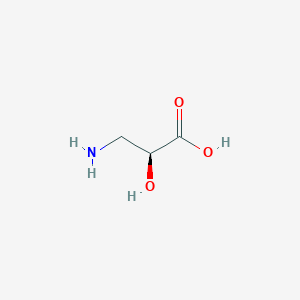

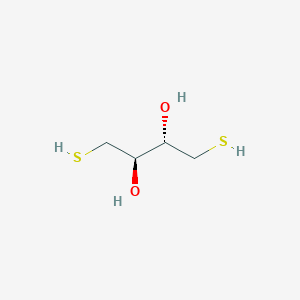

Dithioerythritol ist ein schwefelhaltiger Zuckeralkohol, der vom entsprechenden vierkohlenstoffhaltigen Monosaccharid Erythrose abgeleitet ist. Es ist ein Epimer von Dithiothreitol. Die Summenformel für this compound lautet C₄H₁₀O₂S₂. Diese Verbindung ist ein kristalliner Feststoff, der in Wasser und Alkoholen löslich ist. Es wird häufig als Reduktionsmittel verwendet, insbesondere für die Reduktion von Disulfidbrücken in verschiedenen biochemischen Anwendungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

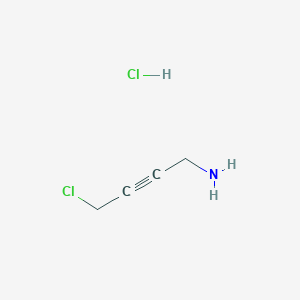

This compound kann aus Erythrose durch eine Reihe chemischer Reaktionen synthetisiert werdenDie Reaktionsbedingungen beinhalten häufig die Verwendung von Reduktionsmitteln wie Natriumborhydrid und Thiol-Agens wie Schwefelwasserstoff oder Thioharnstoff .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound über einen ähnlichen Syntheseweg, aber in größerem Maßstab hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die industrielle Produktion umfasst auch Reinigungsschritte wie Kristallisation und Filtration, um this compound in reiner Form zu erhalten .

Wirkmechanismus

Dithioerythritol übt seine Wirkung aus, indem es Disulfidbrücken zu Thiolgruppen reduziert. Dieser Reduktionsprozess beinhaltet zwei aufeinanderfolgende Thiol-Disulfid-Austauschreaktionen. Die erste Thiolgruppe von this compound greift die Disulfidbrücke an und bildet ein gemischtes Disulfid-Zwischenprodukt. Die zweite Thiolgruppe greift dann das gemischtes Disulfid an, was zur Bildung eines stabilen sechsgliedrigen Rings mit einer inneren Disulfidbrücke und zur Freisetzung der reduzierten Thiolgruppen führt .

Biochemische Analyse

Biochemical Properties

Dithioerythritol, like DTT, makes an excellent reducing agent, which can be used for the reduction of disulfide bonds . The reduction potential of DTE is the same as for DTT, about –0.331 mV . The pKa values of the thiol groups of DTE are 9.0 and 9.9, which is higher than the corresponding values for DTT (9.3 and 9.5) . Since reduction of disulfide bonds requires thiolate (ionized thiol), DTE is less efficient at lower pH compared to DTT .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as a reducing agent. It can reduce disulfide bonds in molecules, which is a crucial process in many biochemical reactions . This reduction is thought to occur through a mechanism involving thiol-disulfide exchange reactions .

Metabolic Pathways

Given its role as a reducing agent, it’s likely that DTE interacts with various enzymes and cofactors in the process of reducing disulfide bonds .

Subcellular Localization

Given its biochemical properties, it’s likely that DTE is present in various subcellular compartments where reduction of disulfide bonds is required .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dithioerythritol can be synthesized from erythrose through a series of chemical reactionsThe reaction conditions often include the use of reducing agents such as sodium borohydride and thiolating agents like hydrogen sulfide or thiourea .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also includes purification steps such as crystallization and filtration to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dithioerythritol unterliegt aufgrund seiner starken reduzierenden Eigenschaften hauptsächlich Reduktionsreaktionen. Es wird häufig verwendet, um Disulfidbrücken in Proteinen und anderen Biomolekülen zu reduzieren. Das Reduktionspotenzial von this compound beträgt ungefähr -0,331 mV, was es zu einem effektiven Reduktionsmittel macht .

Häufige Reagenzien und Bedingungen

Die Reduktion von Disulfidbrücken mit this compound erfolgt typischerweise unter milden Bedingungen, wie z. B. bei Raumtemperatur und neutralem pH-Wert. Häufig verwendete Reagenzien in diesen Reaktionen umfassen this compound selbst und Pufferlösungen, um den gewünschten pH-Wert zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei der Reduktion von Disulfidbrücken durch this compound gebildet werden, sind die entsprechenden Thiolgruppen. Diese Reaktion ist entscheidend für verschiedene biochemische Prozesse, einschließlich der Proteinfaltung und -stabilisierung .

Wissenschaftliche Forschungsanwendungen

Dithioerythritol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reduktionsmittel in verschiedenen chemischen Reaktionen verwendet, insbesondere bei der Reduktion von Disulfidbrücken.

Biologie: this compound wird beim Studium der Proteinstruktur und -funktion eingesetzt, da es dazu beiträgt, Proteine in ihrem reduzierten Zustand zu halten.

Medizin: Es wird bei der Herstellung von Arzneimitteln und beim Studium von oxidativem Stress und damit zusammenhängenden Krankheiten eingesetzt.

Industrie: This compound wird bei der Herstellung verschiedener Industriechemikalien und als Stabilisierungsmittel in biochemischen Assays verwendet

Vergleich Mit ähnlichen Verbindungen

Dithioerythritol wird oft mit seinem Epimer Dithiothreitol verglichen. Beide Verbindungen haben ähnliche reduzierende Eigenschaften und werden zur Reduktion von Disulfidbrücken verwendet. This compound ist bei niedrigerem pH-Wert weniger effizient als Dithiothreitol, da es höhere pKa-Werte aufweist. Dies macht Dithiothreitol zu einem effektiveren Reduktionsmittel unter sauren Bedingungen .

Ähnliche Verbindungen

Dithiothreitol: Ein Epimer von this compound mit ähnlichen reduzierenden Eigenschaften.

2-Mercaptoethanol: Ein weiteres Reduktionsmittel, das in biochemischen Anwendungen verwendet wird.

Tris(2-carboxyethyl)phosphin: Ein Reduktionsmittel, das stabiler und effektiver bei niedrigerem pH-Wert ist als this compound.

Eigenschaften

IUPAC Name |

(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884341 | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithioerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6892-68-8 | |

| Record name | Dithioerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithioerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioerythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.